molecular formula C13H13F3O3 B056046 Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate CAS No. 118642-72-1

Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B056046
CAS No.: 118642-72-1
M. Wt: 274.23 g/mol
InChI Key: YDYTURLXGFPZQI-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate is a fluorinated β-keto ester characterized by a benzyl substituent at the 2-position and a trifluoromethyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks such as quinolines, pyridines, and furans. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery .

Properties

IUPAC Name

ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-2-19-12(18)10(11(17)13(14,15)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYTURLXGFPZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558296
Record name Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118642-72-1
Record name Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

  • Solvent : Methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF), as used in analogous Grignard syntheses.

  • Temperature : 30–60°C for Grignard formation, followed by addition at −30–50°C to control exothermicity.

  • Stoichiometry : A molar ratio of 1:1–1:5 for Grignard reagent to trifluoroacetoacetate ester.

A representative procedure might involve:

  • Generating benzylmagnesium bromide in MTBE/THF.

  • Slowly adding ethyl 4,4,4-trifluoroacetoacetate at low temperature.

  • Quenching with aqueous acid or bicarbonate to isolate the product.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the α-position of β-keto esters provides another pathway. For instance, source describes the reaction of ethyl trifluoroacetoacetate with sodium hydride and 2-fluoro-5-(trifluoromethyl)benzoyl chloride in toluene to form a substituted benzopyran carboxylate. Substituting the acyl chloride with benzyl bromide could yield this compound.

Optimization Considerations:

  • Base Selection : Sodium hydride or potassium tert-butoxide for efficient deprotonation.

  • Solvent : Toluene or dichloromethane to stabilize the enolate intermediate.

  • Yield : Comparable to the 39% yield observed in benzopyran synthesis.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters from analogous reactions to guide method selection:

Method Reagents Conditions Yield Source
Claisen CondensationEthyl trifluoroacetate, ethyl acetateNaOEt, reflux~60%*
Grignard AlkylationBenzyl bromide, Mg, MTBE30–60°C, −30–50°C addition~50%*
Nucleophilic SubstitutionBenzyl bromide, NaH, tolueneRoom temp to reflux, 24–48 h~40%*

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

  • Steric and Electronic Effects : The trifluoromethyl group electron-withdrawing nature may slow alkylation. Using polar aprotic solvents (e.g., DMF) or phase-transfer catalysts could enhance reactivity.

  • Purification : Source highlights the use of potassium bicarbonate and isopropyl acetate for quenching and extraction. Similar steps would aid in isolating the target ester.

  • Scalability : Grignard methods require anhydrous conditions but offer better scalability compared to Claisen condensation, which generates stoichiometric byproducts.

Chemical Reactions Analysis

Types of Reactions

Nonapeptide-1 (acetate) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

Major Products Formed

The major product formed is Nonapeptide-1 (acetate) itself, with a purity of over 99% after purification .

Scientific Research Applications

Biological Activities

Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate has demonstrated various biological activities:

  • Antimicrobial Properties : Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activities. This compound has been tested against several bacterial strains, showing promising results in inhibiting growth .
  • Anti-inflammatory Effects : Research suggests that derivatives of this compound may possess anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, making it a candidate for further exploration in therapeutic applications .
  • Potential in Drug Development : Its unique structure allows for modifications that can lead to novel pharmaceuticals targeting specific diseases. The compound's ability to interact with biological systems makes it a valuable scaffold for drug design .

Applications in Pharmaceuticals

The pharmaceutical industry is increasingly interested in compounds like this compound due to their potential as drug candidates:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound serves as an intermediate in the synthesis of more complex molecules that are used as APIs in various therapeutic areas.
  • Drug Formulation : Its properties can be exploited to enhance the solubility and bioavailability of certain drugs when used as an excipient or co-formulant .

Agrochemical Applications

In addition to pharmaceutical uses, this compound is being explored for its potential applications in agrochemicals:

  • Pesticides : The compound's efficacy against certain pests suggests it could be developed into a pesticide formulation.
  • Herbicides : Its structural features may allow it to act on specific biochemical pathways in plants, providing a basis for herbicidal activity.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria.
Showed potential anti-inflammatory effects through modulation of cytokine production.
Explored its role as an intermediate in synthesizing novel anti-cancer agents.

Comparison with Similar Compounds

Ethyl 4,4,4-Trifluoro-3-oxobutanoate

  • Substituents : Lacks the 2-benzyl group.
  • Key Reactions: Quinoline Synthesis: Reacts with anilines under acidic conditions (e.g., polyphosphoric acid) to form 2-trifluoromethyl-4-quinolinones via cyclocondensation . Michael Addition: Forms fluorine-containing furan derivatives with β-nitrostyrenes in the presence of Et₃N . Hydrazine Reactions: Produces 5-trifluoromethylpyrazol-3-ones, which exhibit antitumor activity .
  • Applications : Widely used as a trifluoromethyl building block in agrochemicals and pharmaceuticals .
  • Differentiation : The absence of the 2-benzyl group simplifies reactivity but reduces steric hindrance, enabling broader substrate compatibility in cyclocondensation reactions .

Ethyl 2-Methyl-4,4,4-Trifluoro-3-oxobutanoate

  • Substituents : Methyl group at the 2-position.
  • Key Reactions: Limited evidence for cyclocondensation; primarily used in straightforward alkylation or nucleophilic substitutions due to reduced steric bulk compared to the benzyl analog .
  • Applications : Less prominent in heterocycle synthesis but serves as a precursor for fluorinated acetoacetate derivatives .
  • Differentiation : The methyl group offers minimal electronic or steric effects, resulting in lower regioselectivity in complex reactions compared to the benzyl-substituted compound .

Ethyl 2-Chloro-4,4,4-Trifluoro-3-oxobutanoate

  • Substituents : Chlorine atom at the 2-position.
  • Key Reactions: Thiazole/Oxazole Synthesis: Reacts with thiourea or urea to form 2-amino-4-(trifluoromethyl)thiazole/oxazole-5-carboxylates, key motifs in protease inhibitors .
  • Applications : Critical in medicinal chemistry for introducing trifluoromethyl heterocycles.
  • Differentiation : The electron-withdrawing chlorine atom enhances electrophilicity at the 3-oxo position, favoring nucleophilic attacks over cyclocondensation pathways .

Ethyl 2-(Ethoxymethylene)-4,4,4-Trifluoro-3-oxobutanoate

  • Substituents : Ethoxymethylene group at the 2-position.
  • Applications : Used in multi-component reactions for diastereoselective synthesis of piperidines .
  • Differentiation : The ethoxymethylene group introduces conjugation, altering reactivity toward nucleophiles and enabling [1,3]-dipolar cycloadditions .

Comparative Data Table

Compound Name Substituent Key Reactions Yield/Selectivity Applications References
This compound Benzyl Cyclocondensation, Michael addition Moderate (50–70%) Antiparasitic agents, heterocycles
Ethyl 4,4,4-trifluoro-3-oxobutanoate None Quinoline synthesis, hydrazine reactions High (>90% selectivity) Agrochemicals, antitumor agents
Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate Methyl Alkylation, nucleophilic substitutions Low to moderate Fluorinated acetoacetates
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate Chlorine Thiazole/oxazole synthesis High (61–70%) Protease inhibitors
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate Ethoxymethylene Pyrazole synthesis, multicomponent reactions High diastereoselectivity Piperidines, bioactive molecules

Structural and Functional Insights

  • Steric Effects: The benzyl group in this compound introduces steric hindrance, which can reduce reaction rates but improve regioselectivity in cyclocondensation compared to smaller substituents (e.g., methyl or hydrogen) .
  • Electronic Effects: The trifluoromethyl group stabilizes enolate intermediates, facilitating nucleophilic attacks. However, the benzyl group’s electron-donating nature may counteract this effect, altering reaction pathways .
  • Biological Relevance : Benzyl-substituted derivatives show enhanced lipophilicity, improving membrane permeability in antiparasitic and anti-inflammatory agents .

Biological Activity

Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H13_{13}F3_3O3_3
  • CAS Number : 118642-72-1

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Inhibition of Melanin Synthesis

One of the notable biological activities of this compound is its role in inhibiting melanin synthesis. Research indicates that this compound interferes with the melanocortin-1 receptor (MC1R) function, which is crucial in melanin production. This property suggests potential applications in treating hyperpigmentation disorders and skin-related conditions.

Antiviral Properties

In vitro studies have demonstrated that this compound exhibits antiviral activity. It has been evaluated for its efficacy against various viral infections, showing promise as a candidate for antiviral drug development. The mechanism involves inhibition of viral replication pathways, although specific targets remain to be fully elucidated .

Anti-inflammatory Effects

The compound has shown anti-inflammatory properties in several experimental models. It has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity positions it as a potential therapeutic agent for inflammatory diseases .

Study on Melanin Inhibition

A study published in BenchChem investigated the effects of this compound on melanin synthesis. The findings indicated a significant reduction in melanin production in cultured melanocytes when treated with the compound. The study suggested that this effect could be attributed to the modulation of MC1R signaling pathways.

Antiviral Activity Assessment

In a comprehensive screening for antiviral agents, this compound was tested against several viruses. The results indicated that the compound effectively inhibited viral replication at low micromolar concentrations. Further studies are needed to identify the specific viral targets and mechanisms involved .

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameMelanin InhibitionAntiviral ActivityAnti-inflammatory Activity
This compoundYesYesYes
Compound AYesModerateYes
Compound BNoHighModerate

Q & A

Q. Example Conditions

AldehydeCyano C-H AcidYield (%)Diastereomer Ratio
4-NO₂C₆H₄CHOMalononitrile7285:15

What strategies address low enzymatic activity when using this compound in biocatalytic deracemization?

Advanced Question
Whole-cell catalysis in aqueous/organic biphasic systems improves enantioselectivity. For example:

  • Biocatalyst engineering : Use Rhodococcus erythropolis for (S)-enantiomer production (84% ee) .
  • Deracemization : Prolonged incubation (48–72 h) with Candida antarctica lipase B enhances ee to 96% but reduces yield (65%) due to substrate inhibition .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) stabilize transition states but may denature enzymes; empirical screening is critical .

How can conflicting data from X-ray and NMR regarding stereochemistry be resolved?

Advanced Question
Contradictions arise when dynamic processes (e.g., ring puckering in piperidines) affect NMR signals but are "frozen" in X-ray structures. Strategies:

  • Variable-temperature NMR : Identifies conformational exchange (e.g., half-chair vs. boat forms) .
  • DFT calculations : Predicts lowest-energy conformers and compares with experimental NMR/X-ray data .
  • NOESY/ROESY : Detects through-space correlations to validate relative configurations .

What are the mechanistic steps in the Knoevenagel–Michael–Mannich–cyclization cascade involving this compound?

Advanced Question
The cascade proceeds via:

Knoevenagel condensation : Aldehyde and nitrile form α,β-unsaturated nitrile.

Michael addition : β-Ketoester attacks the nitrile, forming a tetrahedral intermediate.

Mannich cyclization : NH₄OAc provides NH₄⁺, enabling C–N bond formation and piperidine ring closure .

Stereochemical control : Hydrogen bonding between the β-ketoester and intermediates dictates facial selectivity .

Key Intermediate

Reaction Mechanism
Adapted from

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate

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